molecular formula C10H8ClN3O3S2 B12213512 2-chloro-N-[(2Z)-5-(methylsulfonyl)-1,3,4-thiadiazol-2(3H)-ylidene]benzamide

2-chloro-N-[(2Z)-5-(methylsulfonyl)-1,3,4-thiadiazol-2(3H)-ylidene]benzamide

Cat. No.: B12213512
M. Wt: 317.8 g/mol
InChI Key: CRMHMJYCIPJHGH-UHFFFAOYSA-N
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Description

2-chloro-N-[(2Z)-5-(methylsulfonyl)-1,3,4-thiadiazol-2(3H)-ylidene]benzamide is a chemical compound that belongs to the class of benzamides It features a thiadiazole ring, which is a five-membered ring containing three heteroatoms: one sulfur and two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-[(2Z)-5-(methylsulfonyl)-1,3,4-thiadiazol-2(3H)-ylidene]benzamide typically involves the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting appropriate hydrazine derivatives with carbon disulfide under basic conditions.

    Introduction of the Methylsulfonyl Group: The methylsulfonyl group can be introduced via sulfonation reactions using reagents such as methylsulfonyl chloride.

    Coupling with Benzamide: The final step involves coupling the thiadiazole derivative with 2-chlorobenzamide under suitable conditions, often using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the methylsulfonyl group, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups or the thiadiazole ring, potentially leading to the formation of amines or other reduced derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C).

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines or reduced thiadiazole derivatives.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

2-chloro-N-[(2Z)-5-(methylsulfonyl)-1,3,4-thiadiazol-2(3H)-ylidene]benzamide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory, antimicrobial, and anticancer agent due to its unique structural features.

    Materials Science: The compound’s ability to form stable complexes with metals makes it useful in the development of new materials with specific electronic or catalytic properties.

    Biological Studies: Its interactions with biological macromolecules, such as proteins and nucleic acids, are studied to understand its mechanism of action and potential therapeutic uses.

Mechanism of Action

The mechanism of action of 2-chloro-N-[(2Z)-5-(methylsulfonyl)-1,3,4-thiadiazol-2(3H)-ylidene]benzamide involves its interaction with specific molecular targets:

    Molecular Targets: The compound may target enzymes or receptors involved in inflammatory pathways, microbial cell walls, or cancer cell proliferation.

    Pathways Involved: It may inhibit key enzymes or signaling pathways, leading to reduced inflammation, microbial growth, or cancer cell survival.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-N-(2-chloroethyl)-4-(methylsulfonyl)benzamide
  • 5-chloro-2-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamide

Uniqueness

  • Structural Features : The presence of the thiadiazole ring and the methylsulfonyl group distinguishes it from other benzamides.
  • Reactivity : Its unique reactivity profile, particularly in oxidation and substitution reactions, sets it apart from similar compounds.
  • Applications : Its potential applications in medicinal chemistry and materials science highlight its versatility and importance in research.

Properties

Molecular Formula

C10H8ClN3O3S2

Molecular Weight

317.8 g/mol

IUPAC Name

2-chloro-N-(5-methylsulfonyl-1,3,4-thiadiazol-2-yl)benzamide

InChI

InChI=1S/C10H8ClN3O3S2/c1-19(16,17)10-14-13-9(18-10)12-8(15)6-4-2-3-5-7(6)11/h2-5H,1H3,(H,12,13,15)

InChI Key

CRMHMJYCIPJHGH-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=NN=C(S1)NC(=O)C2=CC=CC=C2Cl

Origin of Product

United States

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